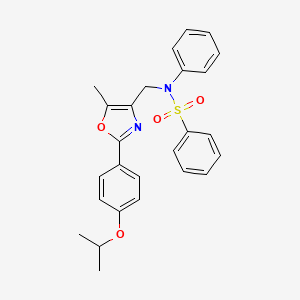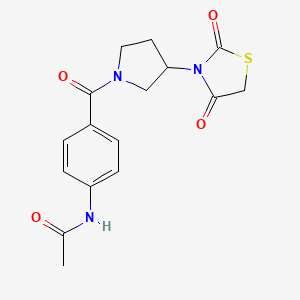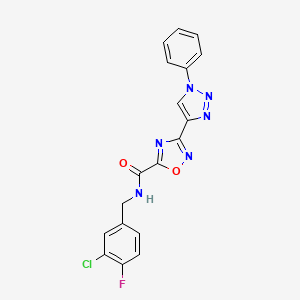
(2-Phenylanilino)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylanilino)thiourea (PATU) is an organosulfur compound, which has been widely studied for its potential applications in the fields of medicinal chemistry, biochemistry, and physiology. PATU has been found to possess a number of interesting biological activities, including inhibition of tumor cell growth, inhibition of nitric oxide production, and inhibition of lipopolysaccharide-induced inflammation. PATU is also a promising agent for the treatment of cardiovascular diseases and is currently being studied for its potential to treat cancer. The purpose of
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Thiourea and its derivatives, including “(2-Phenylanilino)thiourea”, have been found to possess significant antibacterial properties . This makes them valuable in the development of new antibacterial drugs.
Antioxidant Properties
These compounds have also been recognized for their antioxidant properties . They can neutralize harmful free radicals in the body, which may help in preventing various diseases related to oxidative stress.
Anticancer Applications
Thiourea derivatives have been studied for their potential anticancer effects . They could be used in the development of novel anticancer therapies.
Anti-inflammatory Uses
The anti-inflammatory properties of thiourea derivatives make them useful in treating conditions characterized by inflammation .
Anti-Alzheimer’s Disease
Research has shown that thiourea derivatives may have potential applications in the treatment of Alzheimer’s disease .
Antituberculosis Properties
Thiourea derivatives have been found to possess antituberculosis properties , which could be beneficial in the development of new treatments for tuberculosis.
Antimalarial Applications
Thiourea and its derivatives have been studied for their antimalarial properties . They could be used in the development of new antimalarial drugs.
Applications in Organic Synthesis
Thiourea and its derivatives are frequently used in organic synthesis . They are used as intermediates in several organic synthetic reactions .
Wirkmechanismus
Target of Action
(2-Phenylanilino)thiourea, like other thiourea derivatives, has been found to have diverse biological applications . . Thiourea derivatives are known to interact with various targets, including enzymes and receptors, depending on their structure . For instance, N-phenylthiourea is a class of compounds characterized by a phenyl group linked to one nitrogen atom of a thiourea group .
Mode of Action
Thiourea derivatives are known to interact with their targets through hydrogen bonding . The presence of the thiourea moiety allows for the formation of hydrogen bonds with biological targets, which can lead to changes in the target’s function .
Biochemical Pathways
Thiourea and its derivatives have been noted for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . These properties suggest that thiourea derivatives may affect a variety of biochemical pathways related to these biological functions.
Pharmacokinetics
The pharmacokinetic properties of thiourea derivatives can be influenced by their chemical structure
Result of Action
Thiourea derivatives are known for their diverse biological applications, suggesting that they may have a variety of molecular and cellular effects .
Action Environment
It has been suggested that thiourea can induce antioxidant mechanisms in plants under salt stress , indicating that environmental factors can influence the action of thiourea derivatives.
Eigenschaften
IUPAC Name |
(2-phenylanilino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c14-13(17)16-15-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,15H,(H3,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGWTYBCLPRZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylanilino)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(2-methoxyphenyl)urea](/img/structure/B2751448.png)


![N-(2-chloro-4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2751452.png)
![N-[2,2-bis(ethylsulfanyl)acetyl]-N'-phenylurea](/img/structure/B2751453.png)
![Tert-butyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2751454.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2751455.png)




